2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole
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Overview
Description
2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxaboroles, which are characterized by a boron atom integrated into a dioxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole typically involves the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. One common method includes the use of isopropanol as the alcohol source, which reacts with a boronic acid in the presence of a catalyst to form the desired benzodioxaborole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole exerts its effects involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, making it useful in various biochemical applications. This interaction can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane
- Isopropyl pinacol borate
Uniqueness
Compared to similar compounds, 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole stands out due to its specific structural features and reactivity. Its ability to form stable yet reversible covalent bonds with biomolecules makes it particularly valuable in biochemical and medicinal research .
Properties
CAS No. |
61676-63-9 |
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Molecular Formula |
C9H11BO3 |
Molecular Weight |
177.99 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C9H11BO3/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3 |
InChI Key |
WJKCZWSTBIWJOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC(C)C |
Origin of Product |
United States |
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